Orthotitanate de tétra-tert-butyle

Vue d'ensemble

Description

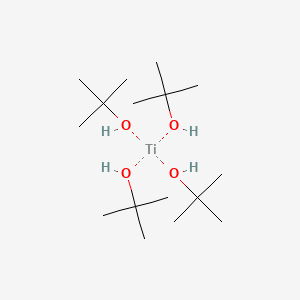

Titanium(IV) tert-butoxide is a useful research compound. Its molecular formula is C16H40O4Ti and its molecular weight is 344.35 g/mol. The purity is usually 95%.

The exact mass of the compound Titanium(IV) tert-butoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Titanium(IV) tert-butoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium(IV) tert-butoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Science des matériaux : Fabrication de nanocomposites

L'orthotitanate de tétra-tert-butyle est largement utilisé dans la science des matériaux pour la synthèse de nanocomposites. Sa capacité à s'hydrolyser et à se condenser à des vitesses contrôlées en fait un précurseur idéal pour les nanoparticules de dioxyde de titane. Ces nanoparticules sont ensuite incorporées dans des matériaux composites pour améliorer des propriétés telles que la résistance, la stabilité thermique et l'activité photocatalytique .

Synthèse chimique : Réactions organiques

En synthèse chimique, ce composé sert de réactif pour diverses transformations organiques. Il est utilisé dans les réactions d'estérification et de transestérification en raison de sa propriété d'alcoolyse. Les chercheurs tirent parti de sa réactivité pour synthétiser des molécules organiques complexes ayant des applications allant des produits pharmaceutiques aux produits agrochimiques .

Catalyse : Désulfuration oxydante

Le tert-butoxyde de titane(IV) agit comme un catalyseur dans les procédés de désulfuration oxydante. Il facilite l'élimination du soufre des huiles combustibles à température ambiante, contribuant ainsi à une production d'énergie plus propre. L'efficacité catalytique du composé est particulièrement remarquable dans la conversion du dibenzothiophène en sulfones .

Polymérisation : Catalyseur et agent de réticulation

Dans le domaine de la chimie des polymères, l'this compound est utilisé comme catalyseur pour les réactions de polymérisation. Il aide à la formation de polyoléfines et peut agir comme un agent de réticulation pour modifier les propriétés mécaniques des caoutchoucs de silicone .

Revêtements : Procédés sol-gel

Ce composé est essentiel dans les procédés sol-gel pour la production de revêtements. Il s'hydrolyse pour former un sol qui, après gélification, crée un film mince de dioxyde de titane. Ces revêtements sont appliqués sur des surfaces pour leur conférer des propriétés telles que l'auto-nettoyage, l'anti-buée et la protection UV .

Recherche biomédicale : Développement de biomatériaux

En recherche biomédicale, le tert-butoxyde de titane(IV) est étudié pour le développement de biomatériaux. Son rôle dans la synthèse de revêtements de dioxyde de titane biocompatibles est particulièrement intéressant pour les implants et les prothèses, dans le but d'améliorer leur intégration avec les tissus biologiques .

Sciences de l'environnement : Applications photocatalytiques

Les scientifiques de l'environnement utilisent l'this compound dans le développement de photocatalyseurs. Ces catalyseurs sont conçus pour dégrader les polluants organiques sous irradiation lumineuse, offrant une solution verte pour les systèmes de purification de l'eau et de l'air .

Énergie : Cellules solaires sensibilisées par la couleur

Enfin, dans le secteur de l'énergie, le composé trouve une application dans la fabrication de cellules solaires sensibilisées par la couleur (DSSC). Il est utilisé pour créer la couche de dioxyde de titane photoactive qui est essentielle pour la conversion de l'énergie solaire en énergie électrique, contribuant ainsi à l'avancement des technologies d'énergie renouvelable .

Mécanisme D'action

Target of Action

Tetra-tert-butyl orthotitanate, also known as 2-methylpropan-2-ol;titanium or Titanium(IV) tert-butoxide, is primarily used in the preparation of moisture-curable modified polysiloxane and silicone rubber . The primary targets of Tetra-tert-butyl orthotitanate are these silicone-based materials, where it acts as a catalyst to facilitate their formation.

Mode of Action

The interaction of Tetra-tert-butyl orthotitanate with its targets involves the compound acting as a catalyst in the synthesis of silicone-based materials . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the synthesis process.

Biochemical Pathways

The biochemical pathways affected by Tetra-tert-butyl orthotitanate are primarily those involved in the synthesis of silicone-based materials . The compound’s role as a catalyst in these pathways can lead to the formation of moisture-curable modified polysiloxane and silicone rubber, among other materials.

Pharmacokinetics

The compound’s impact on bioavailability would be most relevant in the context of its use as a catalyst in the synthesis of silicone-based materials .

Result of Action

The molecular and cellular effects of Tetra-tert-butyl orthotitanate’s action are seen in the formation of silicone-based materials . By acting as a catalyst in the synthesis process, the compound facilitates the formation of these materials, which have a wide range of industrial applications.

Action Environment

The action, efficacy, and stability of Tetra-tert-butyl orthotitanate can be influenced by various environmental factors. For example, the compound is flammable and its vapor pressure indicates that it can evaporate into the air under normal temperature conditions . Therefore, the compound should be stored and handled under controlled conditions to ensure its stability and safety .

Analyse Biochimique

Biochemical Properties

Titanium(IV) tert-butoxide plays a crucial role in biochemical reactions, particularly in the synthesis of titanium dioxide nanoparticles through hydrolysis and condensation reactions . It interacts with various enzymes and proteins, facilitating the formation of TiO2, which is used in applications such as dye-sensitized solar cells and photocatalytic coatings . The interactions between Titanium(IV) tert-butoxide and biomolecules are primarily based on its ability to hydrolyze and form stable complexes with organic and inorganic substrates .

Cellular Effects

Titanium(IV) tert-butoxide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular components and inducing oxidative stress . The compound’s ability to generate reactive oxygen species (ROS) can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These effects are particularly relevant in the context of its use in biomedical applications, such as drug delivery and cancer therapy .

Molecular Mechanism

The molecular mechanism of Titanium(IV) tert-butoxide involves its hydrolysis and subsequent formation of titanium dioxide nanoparticles . This process is facilitated by the compound’s ability to exchange alkoxide groups and undergo hydrolysis in the presence of water . The resulting TiO2 nanoparticles can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions are mediated by the compound’s ability to form stable complexes with various substrates, influencing their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Titanium(IV) tert-butoxide can change over time due to its stability and degradation properties . The compound is sensitive to moisture and can hydrolyze over time, leading to the formation of TiO2 nanoparticles . Long-term exposure to Titanium(IV) tert-butoxide can result in changes in cellular function, including alterations in cell viability and metabolic activity . These effects are important considerations in the design of experiments and the interpretation of results involving this compound .

Dosage Effects in Animal Models

The effects of Titanium(IV) tert-butoxide in animal models vary with different dosages . At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where specific dosages result in significant changes in cellular and tissue responses . Understanding these dosage effects is crucial for the safe and effective use of Titanium(IV) tert-butoxide in biomedical research and applications .

Metabolic Pathways

Titanium(IV) tert-butoxide is involved in metabolic pathways that lead to the formation of titanium dioxide nanoparticles . The compound interacts with enzymes and cofactors that facilitate its hydrolysis and condensation reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . The understanding of these metabolic pathways is essential for optimizing the use of Titanium(IV) tert-butoxide in various applications .

Transport and Distribution

Within cells and tissues, Titanium(IV) tert-butoxide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity . The transport and distribution of Titanium(IV) tert-butoxide are important factors in determining its efficacy and safety in biomedical applications .

Subcellular Localization

Titanium(IV) tert-butoxide exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Titanium(IV) tert-butoxide is crucial for elucidating its mechanism of action and optimizing its use in various biochemical applications .

Activité Biologique

Titanium(IV) tert-butoxide, also known as tetra-tert-butyl ortotitanate (Ti(OtBu)₄), is a metal alkoxide with significant applications in various fields, including catalysis and materials science. Its biological activity has garnered attention due to its potential antimicrobial properties and applications in drug delivery systems. This article provides an in-depth analysis of the biological activity of Titanium(IV) tert-butoxide, supported by case studies and research findings.

- Molecular Formula : C₁₆H₃₆O₄Ti

- Molecular Weight : 340.35 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in many organic solvents

Mechanism of Biological Activity

Titanium(IV) tert-butoxide exhibits biological activity primarily through its ability to form titanium oxide materials, which can generate reactive oxygen species (ROS) under certain conditions. This property is leveraged in various applications, including:

- Antimicrobial Activity : Titanium(IV) tert-butoxide has been shown to possess bactericidal properties against various bacterial strains.

- Photocatalytic Activity : The compound can act as a photocatalyst, promoting reactions that lead to the generation of ROS, which are known to induce oxidative stress in microbial cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigated the bacteriostatic efficacy of titanium(IV)-oxo complexes stabilized with alkoxide ligands against Staphylococcus aureus and Escherichia coli. The results indicated that these complexes exhibited bactericidal activity exceeding 90% against both strains, suggesting that titanium compounds can serve as effective antimicrobial agents . -

Photocatalytic Properties :

Research has demonstrated that titanium(IV) tert-butoxide can be used to synthesize titanium dioxide (TiO₂) nanoparticles through hydrolysis. These nanoparticles have been shown to exhibit enhanced photocatalytic properties, leading to increased production of ROS when exposed to UV light, thereby enhancing their antimicrobial activity . -

Drug Delivery Systems :

Titanium(IV) tert-butoxide has been explored for use in drug delivery systems due to its ability to form stable complexes with various drugs. The release mechanism often involves hydrolysis, which can be tuned by altering the chemical environment, allowing for controlled drug release .

Safety and Toxicological Considerations

Titanium(IV) tert-butoxide is classified as a corrosive and flammable liquid. It poses several health risks, including:

- Toxicity : The LD50 values for oral administration in rats are approximately 3122 mg/kg, indicating moderate toxicity .

- Irritation : It can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled .

Table 1: Summary of Biological Activities

Table 2: Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 3122 mg/kg |

| LD50 (intravenous, mouse) | 180 mg/kg |

| Flash Point | 77 °C |

Propriétés

Numéro CAS |

3087-39-6 |

|---|---|

Formule moléculaire |

C16H40O4Ti |

Poids moléculaire |

344.35 g/mol |

Nom IUPAC |

2-methylpropan-2-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-4(2,3)5;/h4*5H,1-3H3; |

Clé InChI |

IZXRSZNHUSJWIQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

SMILES canonique |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

Key on ui other cas no. |

3087-39-6 |

Description physique |

Liquid Colorless liquid with a sweet odor; [Strem Chemicals MSDS] |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.